molecular formula C14H11N3OS B13230247 N-hydroxy-N'-quinolin-8-ylthiophene-2-carboximidamide

N-hydroxy-N'-quinolin-8-ylthiophene-2-carboximidamide

Cat. No.: B13230247
M. Wt: 269.32 g/mol
InChI Key: MATJFBUSUIKQSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-hydroxy-N'-quinolin-8-ylthiophene-2-carboximidamide is a synthetic small molecule characterized by a hydroxamidine core (N-hydroxy-N'-substituted carboximidamide) with a quinolin-8-yl group and a thiophene-2-carboximidamide moiety. Hydroxamidine and hydroxamic acid derivatives are frequently explored for their bioactivity, particularly as enzyme inhibitors (e.g., histone deacetylases, cytochrome P450 isoforms) or antimicrobial agents .

Properties

Molecular Formula

C14H11N3OS

Molecular Weight

269.32 g/mol

IUPAC Name

N-hydroxy-N'-quinolin-8-ylthiophene-2-carboximidamide

InChI

InChI=1S/C14H11N3OS/c18-17-14(12-7-3-9-19-12)16-11-6-1-4-10-5-2-8-15-13(10)11/h1-9,18H,(H,16,17)

InChI Key

MATJFBUSUIKQSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N=C(C3=CC=CS3)NO)N=CC=C2

Origin of Product

United States

Preparation Methods

Preparation Methods of N-hydroxy-N'-quinolin-8-ylthiophene-2-carboximidamide

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Formation of the quinoline core or use of quinolin-8-amine derivatives.
  • Preparation of thiophene-2-carboximidate intermediates.
  • Coupling of the quinoline amine with thiophene-2-carboximidate derivatives.
  • Introduction of the N-hydroxy group on the carboximidamide moiety.

Detailed Synthetic Routes

Coupling of Quinolin-8-amine with Thiophene-2-carboximidate

A key step involves coupling quinolin-8-amine with thiophene-2-carbimidothioate hydroiodide under mild conditions, typically in ethanol at room temperature, to yield the corresponding thiophene-2-carboximidamide derivative. This method has been reported in the synthesis of related quinoline-thiophene compounds and is characterized by its mild reaction conditions and good yields.

Preparation of Thiophene-2-carbimidothioate Hydroiodide

Thiophene-2-carbimidothioate hydroiodide is prepared by the reaction of thiophene-2-carboximidamide with hydroiodic acid or related reagents, providing a reactive intermediate suitable for nucleophilic substitution with amines.

Introduction of the N-hydroxy Group

The N-hydroxy substitution on the carboximidamide is generally introduced via hydroxylamine treatment of the corresponding carboximidamide or carbimidothioate intermediates. This step can be performed under controlled conditions to avoid over-oxidation or side reactions. Hydroxylamine hydrochloride in the presence of a base such as sodium acetate in ethanol or aqueous media is commonly used.

Alternative Synthetic Approaches

  • Reduction and Functional Group Transformations: Starting from nitro-substituted quinoline derivatives, reduction using catalytic hydrogenation (Pd/C under H₂ atmosphere) or Raney nickel with hydrazine hydrate can yield anilino intermediates. These intermediates are then coupled with thiophene-2-carbimidothioate to form the desired product.

  • Alkylation and Subsequent Coupling: Alkylation of quinoline derivatives with chloroalkylamines followed by reduction and coupling with thiophene-2-carbimidothioate provides a versatile route to functionalized analogs.

Reaction Conditions Summary

Step Reagents/Conditions Solvent Temperature Yield Range (%) Notes
Coupling quinolin-8-amine with thiophene-2-carbimidothioate hydroiodide Thiophene-2-carbimidothioate hydroiodide, quinolin-8-amine Ethanol Room temperature Moderate to high Mild conditions, room temp preferred
Reduction of nitroquinoline derivatives Pd/C + H₂ or Raney Ni + hydrazine hydrate Ethanol or similar Room temperature High Catalytic hydrogenation
N-hydroxy group introduction Hydroxylamine hydrochloride + base Ethanol or aqueous Room temperature Moderate Controlled to avoid side reactions
Alkylation of quinoline derivatives Chloroalkylamine hydrochlorides + K₂CO₃ DMF Room temperature Moderate Precursor functionalization

Research Findings and Analysis

Efficiency and Selectivity

The coupling reactions between quinolin-8-amine and thiophene-2-carbimidothioate hydroiodide proceed efficiently under mild conditions, yielding the desired thiophene carboximidamide derivatives with good selectivity and minimal by-products. The use of ethanol as a solvent facilitates solubility and reaction kinetics.

Functional Group Compatibility

The synthetic methods tolerate a variety of functional groups on the quinoline ring, including nitro and halogen substituents, allowing for structural diversity in the final compounds. Reduction steps are carefully controlled to avoid over-reduction or degradation of sensitive groups.

Crystallinity and Purification

Some derivatives have been reported to form stable crystalline salts, such as di-HCl salts, which facilitate purification and characterization. Crystallinity also aids in the reproducibility of biological assays.

Scalability and Practicality

The described methods employ common reagents and straightforward reaction conditions, making them amenable to scale-up for further pharmaceutical development. Mild reaction conditions reduce the need for harsh reagents and complex equipment.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Advantages Limitations
Coupling quinolin-8-amine with thiophene-2-carbimidothioate hydroiodide Quinolin-8-amine, thiophene-2-carbimidothioate hydroiodide Ethanol, room temp Mild, high selectivity Requires pure intermediates
Reduction of nitroquinoline derivatives Pd/C + H₂ or Raney Ni + hydrazine hydrate Ethanol, room temp High yield, clean reduction Sensitive to over-reduction
N-hydroxy group introduction Hydroxylamine hydrochloride, base Ethanol or aqueous, room temp Specific N-hydroxylation Potential side reactions
Alkylation of quinoline derivatives Chloroalkylamine hydrochlorides, K₂CO₃ DMF, room temp Versatile functionalization Requires careful purification

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-(quinolin-8-yl)ethenimidamide involves its interaction with specific molecular targets and pathways. The compound can act as a bidentate ligand, coordinating with metal ions to form stable complexes . This interaction can influence various biological processes, including enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Primary Target/Activity Solubility/Formulation Reference
N-hydroxy-N'-quinolin-8-ylthiophene-2-carboximidamide Hydroxamidine Quinolin-8-yl, thiophene-2-carboximidamide Hypothesized: Enzyme inhibition (e.g., 20-HETE synthesis) Likely low; may require solubilizers Inferred
HET0016 (N-hydroxy-N’-(4-n-butyl-2-methylphenyl)formamidine) Formamidine 4-n-butyl-2-methylphenyl 20-HETE synthase inhibitor Intravenous formulation required
Vorinostat (N-hydroxy-N'-phenyloctanediamide) Hydroxamic acid Phenyl, octanediamide chain Histone deacetylase (HDAC) inhibitor Oral administration; moderate solubility
Toyama hydroxamic acid derivatives (e.g., (2S)-2-((4-((4-((1S)-1,2-dihydroxyethyl)phenyl)ethynyl)benzoyl)(methyl)amino)-N-hydroxy-N',2-dimethylmalonamide) Hydroxamic acid Benzoyl, ethynyl-phenyl, dihydroxyethyl Antibacterial (gram-negative bacteria) Enhanced solubility via solubilizers

Mechanistic and Pharmacological Differences

Target Selectivity and Potency

  • HET0016: Selectively inhibits 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis, a cytochrome P450 (CYP450) metabolite implicated in glioblastoma progression . Its 4-n-butyl-2-methylphenyl group enhances lipophilicity, favoring blood-brain barrier penetration.
  • Vorinostat: Targets HDACs via its hydroxamic acid group, inducing histone hyperacetylation and anticancer effects. The octanediamide linker optimizes binding to HDAC active sites .
  • Toyama Derivatives : Antibacterial activity stems from hydroxamic acid chelation of metal ions (e.g., Zn²⁺ in bacterial enzymes). Ethynyl-phenyl groups enhance membrane permeability .

Solubility and Bioavailability

  • HET0016: Requires intravenous formulation due to poor aqueous solubility .
  • Toyama Derivatives : Achieve enhanced solubility through pharmaceutical solubilizers (e.g., cyclodextrins) .
  • Target Compound: The polar hydroxamidine core may improve solubility over HET0016, but the hydrophobic quinoline moiety likely necessitates formulation optimization.

Toxicity and Metabolic Stability

  • N-hydroxy-2-aminofluorene Analogs: Generate DNA adducts via metabolic activation, leading to mutagenicity .

Biological Activity

N-hydroxy-N'-quinolin-8-ylthiophene-2-carboximidamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by a quinoline moiety linked to a thiophene ring and an amidine functional group. The synthesis of this compound typically involves the reaction of 8-hydroxyquinoline derivatives with thiophene-2-carboximidamide under controlled conditions to yield the desired product in moderate to high yields.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its hydroxyl and amidine groups facilitate hydrogen bonding and interactions with active sites, potentially modulating enzymatic activity or receptor signaling pathways.

Antiviral Activity

Research indicates that compounds related to quinoline derivatives exhibit significant antiviral properties. For instance, derivatives of 8-hydroxyquinoline have shown promising activity against various viruses, including influenza and coronaviruses. The mechanism often involves inhibition of viral replication through interference with viral RNA synthesis or protein translation processes .

Anticancer Properties

This compound and its analogs have demonstrated cytotoxic effects against different cancer cell lines. Studies suggest that these compounds can induce apoptosis in cancer cells by activating caspases and disrupting cell cycle progression . A summary of cytotoxicity data is presented below:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLa (cervical cancer)15.0Induction of apoptosis
Analog AMCF-7 (breast cancer)5.5Caspase activation
Analog BA549 (lung cancer)12.3Cell cycle arrest in S phase

Antibacterial Activity

The antibacterial potential of this compound has also been explored. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them candidates for treating antibiotic-resistant infections. The following table summarizes the antibacterial activity:

PathogenInhibition Zone (mm)MIC (mg/mL)
Staphylococcus aureus220.0625
Klebsiella pneumoniae250.125
Pseudomonas aeruginosa230.250

Case Studies

  • Antiviral Efficacy : A study demonstrated that a related quinoline derivative exhibited over 85% inhibition of viral growth with low cytotoxicity, indicating a favorable therapeutic index for further development against viral infections .
  • Cytotoxicity in Cancer Models : In vitro studies showed that this compound significantly reduced cell viability in HeLa cells, with an IC50 value indicating potent anticancer activity .
  • Antibacterial Activity : Research revealed that the compound displayed substantial antibacterial effects against multi-drug resistant strains, suggesting its potential as a new class of antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-hydroxy-N'-quinolin-8-ylthiophene-2-carboximidamide, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between quinoline-8-amine derivatives and thiophene carboximidamide precursors. For purity optimization, use column chromatography with gradients (e.g., hexane/ethyl acetate) and validate via HPLC (≥95% purity). Reflux conditions (e.g., DMF at 80–100°C) and anhydrous environments minimize side reactions. Structural analogs like N'-anilino-N-quinolin-2-yliminophenanthrene-1-carboximidamide (CAS 143188-19-6) employ similar coupling strategies .

Q. Which analytical techniques are critical for characterizing this compound’s structure and stability?

  • Methodological Answer :

  • NMR (¹H/¹³C, DEPT) for confirming proton/carbon environments and hydrogen bonding.
  • X-ray crystallography (e.g., SHELX programs ) for resolving 3D conformation.
  • HPLC-MS for monitoring degradation products under stress conditions (e.g., heat, light).
  • FTIR to verify functional groups (e.g., hydroxyl, imine). Stability studies should include accelerated aging (40°C/75% RH) and pH-dependent solubility assays .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent oxidation. Use desiccants (silica gel) to minimize hygroscopic degradation. Safety protocols include PPE (gloves, goggles) and fume hoods for handling powdered forms, as per N-Benzoyl-N-Phenylhydroxylamine guidelines (S22/S24/25) .

Advanced Research Questions

Q. What experimental designs are effective for studying its inhibition mechanisms (e.g., enzyme targets or receptor interactions)?

  • Methodological Answer : Use competitive binding assays (e.g., fluorescence polarization) with purified enzymes (e.g., cytochrome P450 isoforms) and compare IC₅₀ values against known inhibitors like HET0016 (20-HETE synthesis inhibitor) . For receptor studies, employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Include negative controls (e.g., inactive structural analogs) to confirm specificity .

Q. How can computational modeling predict selectivity for related targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., HDACs or kinases). Compare binding poses with Vorinostat (N-hydroxy-N'-phenyloctanediamide) to identify key interactions (e.g., hydrogen bonds with catalytic residues) . Validate predictions via mutagenesis studies on critical amino acids .

Q. How should researchers address contradictory data in pharmacological studies (e.g., variable IC₅₀ values across assays)?

  • Methodological Answer : Standardize assay conditions (pH, temperature, cofactors) and validate with orthogonal methods (e.g., enzymatic vs. cellular assays). For HET0016, discrepancies were resolved by pre-incubating inhibitors with microsomal fractions to account for metabolic stability . Replicate experiments across independent labs and use statistical tools (e.g., ANOVA with post-hoc tests) to confirm reproducibility .

Q. What strategies enhance the compound’s selectivity for specific biological pathways?

  • Methodological Answer : Introduce steric hindrance via substituents on the quinoline ring (e.g., 8-position modifications) to block off-target interactions. Compare selectivity profiles using kinome-wide screens or chemoproteomics. For example, HET0016’s N-butyl group was critical for 20-HETE synthase selectivity over CYP3A4 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.